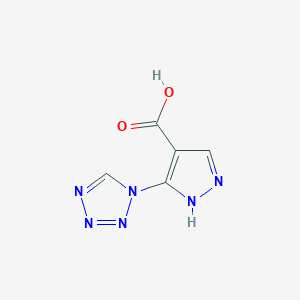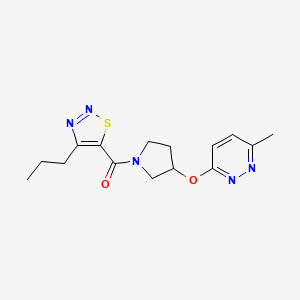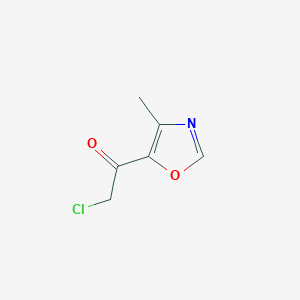
1-(4-Methyl-1,3-oxazol-5-yl)-2-chlorethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one” is a chemical compound with the molecular formula C6H6ClNO2. It has a molecular weight of 159.57 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one” consists of a five-membered oxazole ring attached to a two-carbon chain with a chlorine atom and a ketone functional group .Wirkmechanismus
The mechanism of action of CMME is not well understood. However, it has been reported that CMME inhibits the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. CMME may also interact with other proteins in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
CMME has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CMME inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels. CMME has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that CMME can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
CMME has several advantages for use in lab experiments. It is relatively easy to synthesize and yields a high purity product. CMME is also stable under normal laboratory conditions and can be stored for extended periods of time. However, there are also some limitations to the use of CMME in lab experiments. For example, the mechanism of action of CMME is not well understood, which makes it difficult to interpret experimental results. In addition, CMME is not very soluble in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research involving CMME. One area of interest is the development of novel inhibitors of enzymes involved in cancer and inflammation. CMME could be used as a starting material for the synthesis of these compounds. Another area of interest is the development of new methods for synthesizing CMME and related compounds, which could lead to more efficient and cost-effective production. Finally, further research is needed to better understand the mechanism of action of CMME and its potential therapeutic applications.
Synthesemethoden
CMME can be synthesized by reacting 4-methyl-1,3-oxazole-5-carboxylic acid with thionyl chloride, followed by reaction with ethyl chloroformate. The resulting product is then reacted with sodium acetate to yield CMME. This synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Es wird aufgrund seiner Fluoreszenzeigenschaften häufig in der Biobildgebung und Biomarkerforschung eingesetzt. Forscher integrieren es in Farbstoffmoleküle, um Zellstrukturen, Proteinlokalisierung und dynamische Prozesse in lebenden Zellen zu visualisieren .
- Anwendung: Wissenschaftler nutzen es, um die Aktivität bestimmter Enzyme zu detektieren. Wenn das Enzym eine Reaktion katalysiert, die dieses Substrat beinhaltet, erzeugt es ein fluoreszierendes Signal. Diese Methode ist wertvoll für die Medikamentenentwicklung und die Untersuchung der Enzymkinetik .
Fluoreszierende Farbstoffzwischenprodukte
Enzymsubstrat für Fluoreszenzassays
Zusammenfassend lässt sich sagen, dass 1-(4-Methyl-1,3-oxazol-5-yl)-2-chlorethanon eine vielseitige Rolle in der wissenschaftlichen Forschung spielt, die von der Fluoreszenzbilderung, Enzymtests, Medikamentenentwicklung, Oxidationsstressstudien, Synthesechemie und Photophysik reicht. Seine Vielseitigkeit macht es zu einem wertvollen Werkzeug, um unser Verständnis biologischer Prozesse zu verbessern und innovative Anwendungen zu entwickeln . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, sich zu melden! 😊
Eigenschaften
IUPAC Name |
2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSWGKLXYCOCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride](/img/structure/B2438157.png)
![1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B2438159.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2438160.png)
![N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2438162.png)
![8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2438163.png)
![N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2438164.png)
![4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2438165.png)
![4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2438167.png)
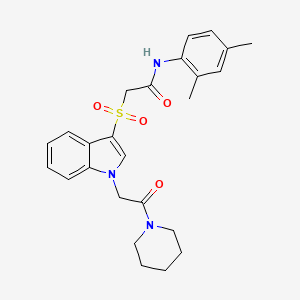
![3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2438173.png)
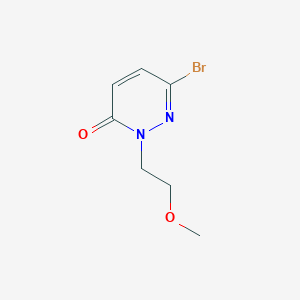
![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)
